(Diphenyl-phosphinoyl)-acetonitrile

説明

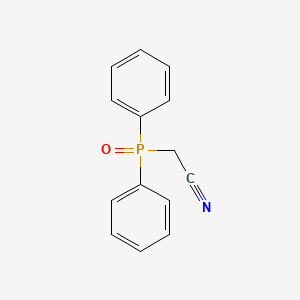

(Diphenyl-phosphinoyl)-acetonitrile is an organophosphorus compound characterized by the presence of a phosphinoyl group attached to an acetonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenyl-phosphinoyl)-acetonitrile typically involves the reaction of diphenylphosphine oxide with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

(Diphenyl-phosphinoyl)-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylphosphinic acid derivatives.

Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Diphenylphosphinic acid derivatives.

Reduction: Diphenylphosphine derivatives.

Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Activity-Based Probes (ABPs)

(Diphenyl-phosphinoyl)-acetonitrile has been explored as a warhead in the development of activity-based probes for serine proteases. These probes are crucial for understanding protease activity in various diseases, including cancer and inflammatory conditions. The phenylphosphinate warhead allows for selective targeting and imaging of serine proteases, facilitating the identification of novel drug targets and diagnostic markers .

Case Study: Inflammatory Diseases

In a study focusing on neutrophil serine proteases, phenylphosphinate-based ABPs were synthesized and utilized to detect and localize these enzymes in human primary cells. The results indicated that these probes could effectively profile serine protease activity in inflammatory diseases, demonstrating their potential for clinical diagnostics .

Catalysis

Catalytic Applications

this compound serves as a bidentate ligand in various catalytic reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura coupling. Its ability to form stable metal complexes enhances the efficiency of these reactions, making it a valuable component in synthetic organic chemistry .

| Catalyst | Reaction Type | Turnover Frequency (TOF) |

|---|---|---|

| This compound-Pd | Suzuki-Miyaura | >600,000 |

This table summarizes the performance of this compound as a ligand in catalysis, highlighting its high turnover frequency when used with palladium.

Biochemical Research

Inhibition Studies

Research has indicated that this compound can act as a potent inhibitor for specific enzymes, such as 15-Prostaglandin Dehydrogenase (15-PGDH). This inhibition can lead to elevated levels of prostaglandins, which have implications in various physiological processes and disease states. The compound's ability to modulate enzyme activity showcases its potential therapeutic applications .

Case Study: Bone Marrow Transplantation

In mouse models, inhibitors derived from this compound significantly improved recovery rates of neutrophils and other blood cells post-bone marrow transplantation. This suggests that the compound could play a role in enhancing recovery from myelosuppressive therapies .

Chemical Synthesis

Synthesis Methodologies

The compound is also utilized in synthetic methodologies, particularly in the formation of phosphine oxides and related derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of this compound allows for more efficient synthetic routes with higher yields .

| Synthesis Route | Yield (%) |

|---|---|

| Reaction with chlorodiphenylphosphine | ~60% |

This table illustrates the yield obtained from a specific synthetic route involving this compound.

作用機序

The mechanism of action of (Diphenyl-phosphinoyl)-acetonitrile involves its interaction with molecular targets through its phosphinoyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and catalytic processes. The compound’s reactivity is largely determined by the electronic properties of the phosphinoyl group, which can act as both an electron donor and acceptor .

類似化合物との比較

Similar Compounds

Diphenylphosphine oxide: Shares the phosphinoyl group but lacks the nitrile moiety.

Diphenylphosphinic acid: An oxidized form of diphenylphosphine oxide.

Diphenylphosphine: The reduced form of diphenylphosphine oxide.

Uniqueness

(Diphenyl-phosphinoyl)-acetonitrile is unique due to the presence of both the phosphinoyl and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

生物活性

(Diphenyl-phosphinoyl)-acetonitrile, also known as 2-diphenylphosphorylacetonitrile, is a phosphorus-containing organic compound with the molecular formula C14H12NOP. Despite limited direct research on its biological activities, its structural characteristics suggest potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic uses, and implications in biological systems.

Structural Characteristics

The compound features a diphenylphosphinoyl group linked to an acetonitrile moiety through a carbonyl carbon. The presence of both a phosphine oxide group and a cyano group provides a unique functional profile that may influence its biological interactions:

- Phosphine Oxide Group (P=O) : Known for its ability to act as a chelating ligand, this group can form complexes with transition metals, potentially enhancing catalytic activities in biological systems.

- Cyano Group (C≡N) : This group can participate in nucleophilic reactions, which may lead to diverse synthetic transformations and interactions with biological macromolecules.

1. Reactivity and Synthetic Applications

Research indicates that this compound can engage in various organic reactions due to its functional groups. The cyano group is particularly notable for its potential in nucleophilic substitution and condensation reactions, which could be exploited in drug development:

- Nucleophilic Reactions : The cyano group can act as an electron acceptor, making it susceptible to nucleophilic addition reactions. This property could be utilized to develop new pharmaceuticals targeting specific biological pathways.

- Chelation Properties : The phosphine oxide moiety suggests potential for complexation with transition metals, which could enhance the reactivity and selectivity of catalysts used in biochemical applications.

2. Potential Therapeutic Applications

While specific studies on this compound are scarce, analogs and related compounds have demonstrated various biological activities:

- Anticancer Activity : Compounds containing phosphine oxide groups have shown promise as anticancer agents. For instance, derivatives similar to this compound have exhibited cytotoxic effects against cancer cell lines such as HL-60 .

- Antimicrobial Properties : Some phosphine oxide derivatives have been reported to possess antibacterial activity against strains like Bacillus subtilis, suggesting that this compound may have similar properties worth exploring .

Case Studies and Research Findings

Several studies highlight the importance of phosphorus-containing compounds in biological contexts:

- A study demonstrated that diarylphosphonates exhibit a balance of reactivity and functional group tolerance, making them suitable for modifications aimed at enhancing their biological activity . This suggests that this compound could be modified to improve its therapeutic index.

- Another investigation into phosphine oxide derivatives found promising results regarding their interaction with protein targets, indicating potential for use as probes in studying protein-ligand interactions .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

2-diphenylphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCIUPMYHQSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364250 | |

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23040-22-4 | |

| Record name | (diphenylphosphoryl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。